![molecular formula C17H17BrN4O B2581987 9-(4-bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 459422-07-2](/img/structure/B2581987.png)
9-(4-bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
The compound “9-(4-bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a type of heterocyclic compound . It is part of a broader class of compounds known as quinazolinones, which are known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves a three-component reaction of bis-aldehydes with 5-amino-1,2,4-triazole and dimedone under microwave irradiation as well as under conventional heating . The reactions were carried out in the absence as well as in the presence of ZnO nanoparticles as a heterogeneous catalyst .Molecular Structure Analysis
The molecular structure of this compound has been studied using DFT calculations as well as 2D-HMBC spectroscopy . The structure of the compound was confirmed by 1H NMR spectroscopy .Chemical Reactions Analysis
The compound is synthesized via a multicomponent reaction involving aldehydes, dimedone, and 3-amino-1,2,4-triazole . The use of acetic acid as a reaction medium results in a remarkable beneficial effect on the reaction, allowing it to be performed without the need of incorporating a catalyst .Scientific Research Applications
Design and Synthesis
This compound has been synthesized via Pd-catalyzed cross-coupling Suzuki–Miyaura reactions . The treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol leads to the formation of [4,3-c]-annulated triazoloquinazolines .
Photophysical Properties
The photophysical properties of this compound have been investigated in two solvents and in the solid state . The exclusion of the aryl fragment from the triazole ring has been revealed to improve fluorescence quantum yield in solution . Most of the synthesized structures show moderate to high quantum yields in solution .
Fluorosolvatochromism
The effect of solvent polarity on the absorption and emission spectra of fluorophores has been studied, and considerable fluorosolvatochromism has been stated .
Electrochemical Investigation
Electrochemical investigation and DFT calculations have been performed; their results are consistent with the experimental observation .
Antibacterial Activity
Some triazoloquinazoline derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Drug Development
Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, this compound could potentially be used in the development of new drugs.
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, quinazolinones and their derivatives are known for diverse pharmacological activities such as anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive .
Future Directions
properties
IUPAC Name |
9-(4-bromophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O/c1-17(2)7-12-14(13(23)8-17)15(10-3-5-11(18)6-4-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNBXYBUMMNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)Br)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-bromophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
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